molecular formula C14H10N2O2 B11870130 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid

1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11870130
M. Wt: 238.24 g/mol
InChI Key: UEYXKBPMEYAPSW-UHFFFAOYSA-N
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Description

1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 1-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the imidazo[1,5-a]pyridine core. Subsequent functionalization at the 3-position introduces the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and pH .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for further functionalization makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-phenylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-15-12(10-6-2-1-3-7-10)11-8-4-5-9-16(11)13/h1-9H,(H,17,18)

InChI Key

UEYXKBPMEYAPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C(=O)O

Origin of Product

United States

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